![molecular formula C14H10N4 B2367565 6,11-Dihydroquinoxalino[2,3-b]quinoxaline CAS No. 531-46-4; 55977-58-7](/img/structure/B2367565.png)
6,11-Dihydroquinoxalino[2,3-b]quinoxaline
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Overview
Description
6,11-dihydroquinoxalino[2,3-b]quinoxaline is a quinoxaline derivative.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- 6,11-Dihydroquinoxalino[2,3-b]quinoxaline derivatives have been investigated for their potential as anticancer and antimicrobial agents. Studies on various substituted quinoxalines, including 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline and 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, have shown promising results in both areas (Abbas et al., 2017).
Development of Novel Synthetic Methods
- New methods for synthesizing quinoxaline derivatives, such as solid-phase synthesis using 6-amino-2,3-dichloroquinoxaline on AMEBA resin, have been developed. These methods allow for efficient and versatile production of quinoxaline compounds (Jeon et al., 2005).
Antiviral Applications
- Quinoxaline derivatives have been explored for their antiviral properties. Ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate and related compounds have been tested against viruses such as HCV, HBV, HSV-1, and HCMV, showing significant antiviral activity (Elzahabi, 2017).
Pesticidal Activities
- Quinoxaline derivatives have also been investigated for their use as pesticides. Certain compounds have shown a range of activities, including herbicidal, fungicidal, and insecticidal effects. This research opens up possibilities for developing new, effective pesticides (Liu et al., 2020).
Fluorescence and Solid-State Properties
- The compound 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline and its derivatives have been studied for their spectroscopic properties in both solution and solid states. These studies are significant for applications in materials science and photonics (Miura & Yoshioka, 2018).
properties
IUPAC Name |
6,11-dihydroquinoxalino[2,3-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYYZDYHYOKQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydroquinoxalino[2,3-b]quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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